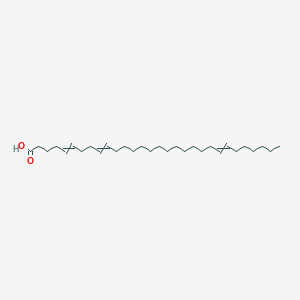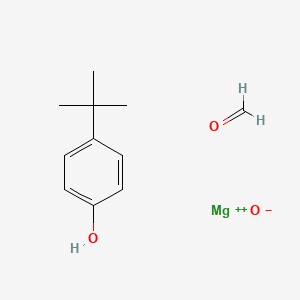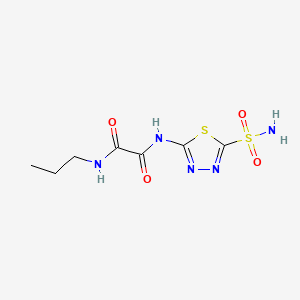sulfanylidene-lambda~5~-phosphane CAS No. 75425-86-4](/img/structure/B14456385.png)
[Bis(diphenylphosphanyl)methyl](diphenyl)sulfanylidene-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound. It is known for its unique structure, which includes both phosphine and sulfanylidene groups. This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable sulfanylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity and yield. The reaction conditions are optimized to ensure the stability of the compound throughout the process.
Chemical Reactions Analysis
Types of Reactions
Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phosphine groups can participate in substitution reactions, often with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield the corresponding phosphine oxide, while substitution reactions can produce a variety of substituted phosphine derivatives.
Scientific Research Applications
Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism by which Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)methane: Similar in structure but lacks the sulfanylidene group.
Ethylenebis(diphenylphosphine): Contains an ethylene bridge instead of a methylene bridge.
Bis(diphenylphosphino)acetylene: Features an acetylene bridge, offering different reactivity.
Uniqueness
What sets Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane apart is its unique combination of phosphine and sulfanylidene groups. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its analogs.
Properties
CAS No. |
75425-86-4 |
|---|---|
Molecular Formula |
C37H31P3S |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
bis(diphenylphosphanyl)methyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C37H31P3S/c41-40(35-27-15-5-16-28-35,36-29-17-6-18-30-36)37(38(31-19-7-1-8-20-31)32-21-9-2-10-22-32)39(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30,37H |
InChI Key |
BZUWQIYOZHAHIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(P(C3=CC=CC=C3)C4=CC=CC=C4)P(=S)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


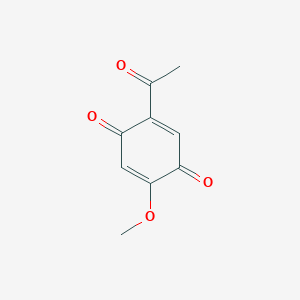
![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
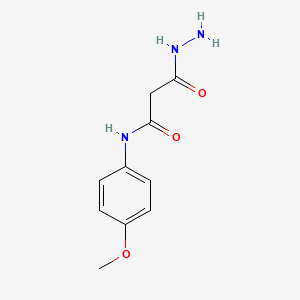
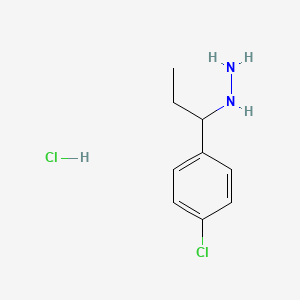

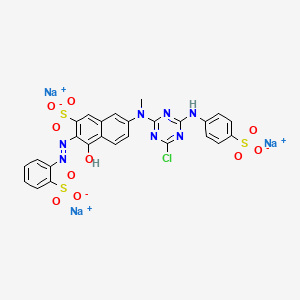
![N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide](/img/structure/B14456325.png)

![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)
